1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C15H19NO3. It is a white crystalline solid that is soluble in organic solvents but has low solubility in water. This compound is known for its applications in organic synthesis and as a chiral inducer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid can be synthesized through several organic synthesis routes. One common method involves the reaction of piperidine with 2-phenylpropanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral inducer in asymmetric synthesis and as a catalyst in organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its piperidine ring structure allows it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid
- 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(2-Phenylpropanoyl)piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it has a unique combination of a phenylpropanoyl group and a piperidine ring, making it particularly useful in asymmetric synthesis and as a chiral inducer .
Properties
IUPAC Name |
1-(2-phenylpropanoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(8-10-16)15(18)19/h2-6,11,13H,7-10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDYUTQKTHVWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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